molecular formula C14H19FN2O B1427853 N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide CAS No. 1291646-99-5

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Cat. No.: B1427853
CAS No.: 1291646-99-5
M. Wt: 250.31 g/mol
InChI Key: RXTIBAJZELLNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide: is an organic compound that features a cyclohexane ring substituted with two methyl groups, a fluoropyridine moiety, and a carboxamide functional group

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery for various diseases. Industry : It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexane ring: Starting with a suitable cyclohexane precursor, the 2,3-dimethyl substitution can be introduced via alkylation reactions.

    Introduction of the fluoropyridine moiety: This can be achieved through a nucleophilic substitution reaction where a fluorine atom is introduced to the pyridine ring.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.

    Substitution: The fluoropyridine moiety can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions that favor nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism by which N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity, while the carboxamide group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine: Similar in structure but contains a piperidine ring instead of a pyridine ring.

    N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine: Contains a furylmethyl group instead of a fluoropyridine moiety.

Uniqueness: : N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTIBAJZELLNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.